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Cat. No.: B15579909 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of BPR1K871, a novel

quinazoline-based, multi-kinase inhibitor. BPR1K871 has been identified as a potent dual

inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinase A (AURKA), positioning it as a

promising preclinical candidate for the treatment of Acute Myeloid Leukemia (AML) and various

solid tumors.[1][2] The compound has received approval as an Investigational New Drug (IND)

from the US FDA for Phase I clinical trials.[3]

Core Mechanism of Dual Inhibition
BPR1K871 exerts its anti-neoplastic effects by concurrently targeting two critical oncogenic

signaling pathways: the FLT3 receptor tyrosine kinase pathway, which drives cell proliferation

and survival, and the Aurora Kinase pathway, which is essential for proper cell division.

1.1. Inhibition of the FLT3 Signaling Pathway FMS-like tyrosine kinase 3 (FLT3) is a receptor

tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of

hematopoietic stem and progenitor cells.[4] Mutations, particularly internal tandem duplications

(FLT3-ITD), are found in approximately 25% of AML patients and lead to ligand-independent

constitutive activation of the receptor.[5] This aberrant signaling activates downstream

pathways including RAS/MAPK, PI3K/AKT, and STAT5, promoting uncontrolled cell growth and

survival.[4][6] BPR1K871 directly inhibits the kinase activity of FLT3, blocking the

autophosphorylation and subsequent activation of these oncogenic cascades.
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BPR1K871 inhibits the constitutive activation of the FLT3 signaling pathway.

1.2. Inhibition of the Aurora Kinase A (AURKA) Pathway Aurora Kinase A is a key

serine/threonine kinase that regulates multiple stages of mitosis, including centrosome

maturation and separation, and the assembly of a functional bipolar spindle.[7][8] Its

overexpression in various cancers leads to genomic instability and aneuploidy, contributing to

tumorigenesis.[7][9] By inhibiting AURKA, BPR1K871 disrupts the mitotic process, leading to

failed cell division and subsequent apoptosis or mitotic catastrophe.[10]
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BPR1K871 disrupts mitotic progression by inhibiting Aurora Kinase A.

Quantitative Data
The potency and selectivity of BPR1K871 have been characterized through extensive in vitro

and in vivo studies.

Table 1: In Vitro Enzymatic and Cellular Activity of BPR1K871

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b15579909?utm_src=pdf-body-img
https://www.benchchem.com/product/b15579909?utm_src=pdf-body
https://www.benchchem.com/product/b15579909?utm_src=pdf-body
https://www.benchchem.com/product/b15579909?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target / Cell Line Type IC50 / EC50 (nM) Reference(s)

Enzymatic Activity

FLT3 Kinase Inhibition 19 [1][3][11]

AURKA Kinase Inhibition 22 [1][3][11]

AURKB Kinase Inhibition 13 [1][3]

Cellular Activity

MOLM-13 (AML,

FLT3-ITD)
Anti-proliferative ~5 [1][2][3]

MV4-11 (AML, FLT3-

ITD)
Anti-proliferative ~5 [1][2][3]

COLO205 (Colorectal) Anti-proliferative < 100 [1]

Mia-PaCa2

(Pancreatic)
Anti-proliferative < 100 [1]

U937 (AML, FLT3-

negative)
Anti-proliferative Low micromolar [1]

| K562 (CML, FLT3-negative) | Anti-proliferative | Low micromolar |[1] |

Table 2: Kinase Selectivity Profile of BPR1K871

Assay Technology Concentration Results Reference(s)

KINOMEScan 1000 nM
Inhibited 77 out of
395 non-mutant
kinases by >65%.

[1][3]

| | | Potently inhibited AURKA, AURKB, AURKC, and FLT3. |[1] |

Table 3: In Vivo Efficacy of BPR1K871 in Xenograft Models
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Model (Cell
Line)

Cancer
Type

Administrat
ion

Dose
(mg/kg)

Outcome
Reference(s
)

MOLM-13 AML
Intravenous
(IV)

1, 3, 10

Significant
tumor
growth
inhibition (p
< 0.05).

[1][12]

MV4-11 AML
Intravenous

(IV)
1, 3, 10

Significant

tumor growth

inhibition (p <

0.05).

[1][12]

COLO205 Colorectal
Intravenous

(IV)
3 - 20

Excellent

efficacy

without

significant

toxicity.

[1]

| Mia-PaCa2 | Pancreatic | Intravenous (IV) | 3 - 20 | Excellent efficacy without significant

toxicity. |[1] |

Table 4: Pharmacokinetic (PK) Properties of BPR1K871

Parameter Species Administration Finding Reference(s)

PK Profile Rat
Intravenous
(IV)

Long half-life
(t1/2),
moderate PK
profile.

[1]

| Bioavailability | Rat | N/A | Lacked oral bioavailability. |[1][13] |

Experimental Protocols
This section outlines the key methodologies employed in the preclinical evaluation of

BPR1K871.
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Preclinical development workflow for BPR1K871.

3.1. Cell Proliferation Assay The anti-proliferative activity of BPR1K871 was determined using

the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-

tetrazolium) method.[1]

Cell Plating: Cancer cell lines (e.g., MOLM-13, MV4-11) were seeded into 96-well plates and

incubated to allow for cell attachment.

Compound Treatment: Cells were treated with a range of concentrations of BPR1K871 or

DMSO (vehicle control) for a specified period (typically 72 hours).

MTS Reagent Addition: Following incubation, MTS reagent was added to each well

according to the manufacturer's protocol (e.g., Promega).

Incubation & Measurement: Plates were incubated to allow for the conversion of MTS to

formazan by metabolically active cells.

Data Acquisition: The absorbance of the formazan product was measured at 490 nm using a

plate reader.

Analysis: Cell viability was calculated as a percentage relative to the DMSO-treated control.

EC50 values, the concentration causing a 50% reduction in cell viability, were determined

using non-linear regression analysis (e.g., Prism GraphPad).[1]

3.2. Western Blot Analysis for Target Modulation To confirm that BPR1K871 engages its targets

within the cell, Western blotting was performed on lysates from treated cells.[1][2]

Cell Treatment & Lysis: Cells (e.g., MV4-11, HCT-116) were treated with BPR1K871 for a

defined period. Subsequently, cells were harvested and lysed using an appropriate lysis
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buffer containing protease and phosphatase inhibitors.

Protein Quantification: The total protein concentration of each lysate was determined using a

standard method (e.g., BCA assay).

SDS-PAGE: Equal amounts of protein from each sample were separated by size via sodium

dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: Proteins were transferred from the gel to a membrane (e.g., PVDF or

nitrocellulose).

Immunoblotting: The membrane was blocked and then incubated with primary antibodies

specific for the phosphorylated and total forms of FLT3 and AURKA, as well as downstream

markers (e.g., phospho-Histone H3 for AURKB activity).

Detection: After incubation with a corresponding secondary antibody conjugated to

horseradish peroxidase (HRP), the protein bands were visualized using an enhanced

chemiluminescence (ECL) detection system.

3.3. In Vivo Tumor Xenograft Efficacy Study The anti-tumor activity of BPR1K871 was

evaluated in subcutaneous xenograft models using immunodeficient mice.[1]

Animal Model: Female athymic nude mice were used for these studies.[1][14]

Tumor Implantation: 5-10 million human cancer cells (e.g., MOLM-13, MV4-11) were

suspended in a suitable medium (e.g., Matrigel/PBS mixture) and injected subcutaneously

into the flank of each mouse.[1]

Tumor Growth & Randomization: Tumors were allowed to grow to a palpable size (e.g., 100-

500 mm³). Mice were then randomized into vehicle control and treatment groups.

Drug Formulation & Administration: The hydrochloride salt of BPR1K871 was dissolved in a

formulation of DMSO/Cremophor EL/saline (10/20/70) for intravenous (IV) administration.[1]

Dosing Schedule: Dosing was performed according to a predefined schedule, such as once

daily for 5 consecutive days, potentially followed by a second cycle.[1][12]
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Efficacy Assessment: Tumor volume was measured regularly (e.g., 2-3 times per week)

using calipers. Animal body weight and general health were monitored as indicators of

toxicity.

Data Analysis: Tumor growth inhibition was calculated by comparing the mean tumor

volumes of the treated groups to the vehicle control group. Statistical significance was

determined using appropriate tests.

Conclusion and Future Directions
BPR1K871 is a potent, dual-specific inhibitor of FLT3 and Aurora kinases with significant anti-

proliferative activity in both hematological and solid tumor models.[1] Its mechanism of

simultaneously blocking a key driver of cell proliferation (FLT3) and a critical regulator of cell

division (AURKA) provides a strong rationale for its development as a cancer therapeutic.[1][2]

While the current formulation shows a lack of oral bioavailability, its demonstrated efficacy via

intravenous administration in multiple xenograft models validates its potential.[1] Further

preclinical and clinical investigations will be crucial to fully elucidate the therapeutic window,

potential resistance mechanisms, and optimal clinical application of BPR1K871.

Direct Targets

Cellular Consequences

BPR1K871

FLT3 Kinase Inhibition AURKA Kinase Inhibition

Block Proliferation
& Survival Signals

Induce Mitotic Arrest
& Apoptosis

Synergistic
Anti-Tumor Effect

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15579909?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5349910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5349910/
https://pubmed.ncbi.nlm.nih.gov/27863392/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5349910/
https://www.benchchem.com/product/b15579909?utm_src=pdf-body
https://www.benchchem.com/product/b15579909?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Logical framework for the synergistic effect of dual FLT3/AURKA inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to BPR1K871: A Dual
FLT3/AURKA Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15579909#bpr1k871-dual-flt3-aurka-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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